1-(4-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine

Description

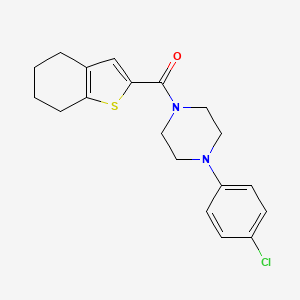

1-(4-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a piperazine derivative featuring a 4-chlorophenyl group at the N-1 position and a 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl moiety at the N-4 position. This compound is structurally characterized by its bicyclic benzothiophene group, which introduces conformational rigidity and hydrophobic interactions, and the chlorophenyl group, which enhances electronic and steric properties.

Properties

IUPAC Name |

[4-(4-chlorophenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2OS/c20-15-5-7-16(8-6-15)21-9-11-22(12-10-21)19(23)18-13-14-3-1-2-4-17(14)24-18/h5-8,13H,1-4,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMGIXKHQVFIOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine typically involves the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable carbonyl compound.

Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the benzothiophene core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its pharmacological properties.

Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include piperazine derivatives with substituted aryl or heteroaryl groups. Key comparisons are summarized below:

Key Observations

Chlorophenyl Substituent :

- The 4-chlorophenyl group is a common feature in ligands targeting dopamine receptors (e.g., SC211) and tubulin modulators (e.g., compound 7c). Its electron-withdrawing nature and hydrophobic interactions enhance binding to aromatic residues in target proteins .

- In tubulin modulators, chlorine substitution at R1 (vs. methyl) increases activity by forming sigma-hole hydrogen bonds with Thr351 .

Benzothiophene vs. Benzamide/Thiazole :

- The tetrahydrobenzothiophene moiety in the target compound introduces conformational rigidity compared to flexible propanamide (SC211) or benzothiazole derivatives (e.g., compound 13 in ). This rigidity may improve receptor selectivity .

- Haloperidol-derived analogs (e.g., SC212) prioritize bulkier substituents (e.g., trifluoromethylphenyl) for atypical antipsychotic effects, differing from the target compound’s benzothiophene focus .

Pharmacological Implications :

- The target compound’s benzothiophene-2-carbonyl group is absent in antihistamines like levocetirizine, which instead use benzhydryl groups for H1 receptor binding . This distinction suggests divergent therapeutic applications.

- D2R ligands with chlorophenyl groups (e.g., SC211) exhibit high D4R selectivity, while the target compound’s benzothiophene may shift preference toward D2R or serotonin receptors .

Data Table: Structural and Pharmacological Comparison

| Parameter | Target Compound | SC211 (D4R ligand) | SC212 (Antipsychotic) | Compound 7c (Tubulin modulator) |

|---|---|---|---|---|

| Core Structure | Piperazine + benzothiophene | Piperazine + propanamide | Haloperidol derivative | Piperazine + chlorophenyl |

| Key Substituents | 4-chlorophenyl | 4-chlorophenyl, methoxyphenyl | Fluorophenylthio, trifluoromethyl | Chlorophenyl |

| Biological Target | D2R/D4R (inferred) | D4R | D2R | Tubulin |

| Selectivity Mechanism | Benzothiophene rigidity | Methoxyphenyl H-bonding | Trifluoromethyl hydrophobicity | Chlorine sigma-hole bonding |

| Activity Enhancement | High (structural novelty) | High (D4R-specific) | Moderate (low Tanimoto score) | High (vs. methyl analogs) |

Research Findings and Implications

- Synthetic Accessibility : The target compound’s benzothiophene-2-carbonyl group can be synthesized via alkylation of 1-(4-chlorophenyl)piperazine with iodinated benzothiophene precursors, as described for analogous benzothiazole derivatives (). Yields for such reactions range from 32–67%, depending on substituents .

- SAR Insights : Chlorine at the 4-position of the phenyl group (as in compound 7c) enhances activity in tubulin modulators, suggesting similar benefits for the target compound’s receptor binding .

- Contradictions: While SC212’s low Tanimoto score (0.19) indicates structural novelty, its antipsychotic activity demonstrates that even minor modifications (e.g., trifluoromethyl) can drastically alter pharmacological profiles .

Biological Activity

1-(4-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H20ClN2OS

- Molecular Weight : 358.89 g/mol

Research indicates that compounds similar to this compound exhibit mechanisms that include:

- Inhibition of Cell Proliferation : Studies have shown that piperazine derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and microtubule synthesis inhibition .

- Antioxidant Activity : The compound may possess antioxidant properties that protect cells from oxidative stress, contributing to its anticancer effects .

- Enzyme Inhibition : It has been observed that piperazine derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HUH7 | 12.3 | Significant inhibition |

| MCF7 | 15.8 | Moderate inhibition |

| HCT-116 | 10.5 | Strong inhibition |

| KATO-3 | 14.0 | Significant inhibition |

These results indicate that the compound demonstrates potent antiproliferative activity across different cancer types .

Neuroprotective Effects

In addition to its anticancer properties, this compound may also have neuroprotective effects. Research on related piperazine derivatives has shown promise in treating neurodegenerative diseases by inhibiting AChE activity. For instance, certain derivatives have demonstrated IC50 values ranging from 20.8 to 121.7 µM against AChE .

Case Studies

Several studies highlight the biological activity of piperazine derivatives:

- Cytotoxicity Studies : A study published in Cancer Cell evaluated a series of piperazine derivatives and found significant cytotoxicity against liver and breast cancer cell lines, indicating their potential as therapeutic agents in oncology .

- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibitory properties of piperazine derivatives against AChE and other targets relevant to neurodegenerative diseases. The results suggested that these compounds could serve as lead molecules for developing new treatments for conditions like Alzheimer's disease .

- Antioxidant Studies : Research assessing the antioxidant capacity of benzothiophene derivatives revealed that these compounds could mitigate oxidative stress in cellular models, further supporting their therapeutic potential beyond anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.